2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
- Starting materials: Thiophene-2-carboxylic acid and the intermediate from Step 2.
- Reaction conditions: Amide coupling reaction using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions
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Step 1: Synthesis of Dibenzo[b,e][1,4]diazepine Core
- Starting materials: ortho-phenylenediamine and a suitable aldehyde.
- Reaction conditions: Condensation reaction under acidic conditions to form the dibenzo[b,e][1,4]diazepine core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene groups can undergo oxidation reactions to form corresponding oxides.
Reduction: The carbonyl group in the dibenzo[b,e][1,4]diazepine core can be reduced to form alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furan-2,3-dione and thiophene-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives of the dibenzo[b,e][1,4]diazepine core.
Substitution: Formation of halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The furan and thiophene groups may facilitate binding to proteins or enzymes, while the dibenzo[b,e][1,4]diazepine core may modulate biological activity through interactions with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-[11-(thiophen-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide
- 2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
The unique combination of furan, thiophene, and dibenzo[b,e][1,4]diazepine moieties in 2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(thiophen-2-ylmethyl)acetamide provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H23N3O3S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H23N3O3S/c28-20-10-3-8-18-23(20)24(21-11-4-12-30-21)27(19-9-2-1-7-17(19)26-18)15-22(29)25-14-16-6-5-13-31-16/h1-2,4-7,9,11-13,24,26H,3,8,10,14-15H2,(H,25,29) |
InChI Key |
TUCYXGDMSVKZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=CS4)C5=CC=CO5)C(=O)C1 |
Origin of Product |
United States |
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